3-Amino-4-(3-chlorophenyl)butyric acid
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Overview
Description
3-Amino-4-(3-chlorophenyl)butyric acid is an organic compound with the molecular formula C10H12ClNO2 It is a derivative of butyric acid, where the butyric acid backbone is substituted with an amino group at the 3rd position and a chlorophenyl group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(3-chlorophenyl)butyric acid can be achieved through several methods. One common approach involves the reaction of 3-chlorobenzaldehyde with nitromethane to form 3-chlorophenyl-2-nitropropene. This intermediate is then reduced to 3-chlorophenyl-2-aminopropane, which undergoes further reaction with diethyl malonate to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, esterification, and hydrolysis, followed by purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(3-chlorophenyl)butyric acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, and substituted derivatives of this compound .
Scientific Research Applications
3-Amino-4-(3-chlorophenyl)butyric acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Amino-4-(3-chlorophenyl)butyric acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-(4-chlorophenyl)butyric acid
- 3-Amino-4-(2-chlorophenyl)butyric acid
- 4-Amino-3-(4-chlorophenyl)butanoic acid
Uniqueness
3-Amino-4-(3-chlorophenyl)butyric acid is unique due to the specific positioning of the amino and chlorophenyl groups, which confer distinct chemical and biological properties compared to its analogs. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-amino-4-(3-chlorophenyl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c11-8-3-1-2-7(4-8)5-9(12)6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIJTZNQNXPKGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(CC(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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